2-(3-((Benzyloxy)methyl)isoxazol-5-yl)acetic acid
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Overview
Description
2-(3-((Benzyloxy)methyl)isoxazol-5-yl)acetic acid is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 2-(3-((Benzyloxy)methyl)isoxazol-5-yl)acetic acid, can be achieved through various methods. One common approach involves the cycloaddition of nitrile oxides with alkynes, leading to the formation of isoxazole rings . Another method includes the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, which provides substituted isoxazoles under moderate reaction conditions .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of disubstituted isoxazoles from substituted aldoximes and alkynes .
Chemical Reactions Analysis
Types of Reactions
2-(3-((Benzyloxy)methyl)isoxazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation at specific positions on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of alcohol groups can yield aldehydes or ketones, while reduction of nitro groups can produce amines .
Scientific Research Applications
2-(3-((Benzyloxy)methyl)isoxazol-5-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its analgesic, anti-inflammatory, and immunosuppressant properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-((Benzyloxy)methyl)isoxazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes and receptors involved in various biological processes, leading to their therapeutic effects . For example, some isoxazole compounds act as EPAC antagonists, inhibiting the exchange protein directly activated by cAMP .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(3-((Benzyloxy)methyl)isoxazol-5-yl)acetic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C13H13NO4 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-[3-(phenylmethoxymethyl)-1,2-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C13H13NO4/c15-13(16)7-12-6-11(14-18-12)9-17-8-10-4-2-1-3-5-10/h1-6H,7-9H2,(H,15,16) |
InChI Key |
RERFRUWZKKSWFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=NOC(=C2)CC(=O)O |
Origin of Product |
United States |
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